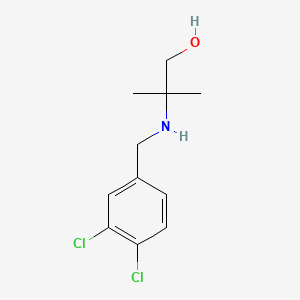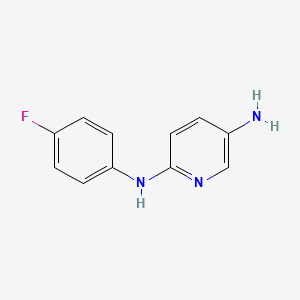
N-(thiophen-3-ylmethyl)-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-3-ylmethyl)-1,2,4-triazol-4-amine: is a heterocyclic compound that features both thiophene and triazole rings. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)-1,2,4-triazol-4-amine typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring can be synthesized through various methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Triazole Ring: The triazole ring is often synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the thiophene derivative with the triazole derivative under suitable conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(thiophen-3-ylmethyl)-1,2,4-triazol-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific electronic properties .
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential, particularly in treating infections and cancer .
Industry
Industrially, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of N-(thiophen-3-ylmethyl)-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene and 2-thiophenemethanol share the thiophene ring structure.
Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid share the triazole ring structure.
Uniqueness
N-(thiophen-3-ylmethyl)-1,2,4-triazol-4-amine is unique due to the combination of both thiophene and triazole rings in its structure. This dual-ring system imparts distinct electronic and biological properties, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
N-(thiophen-3-ylmethyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-12-4-7(1)3-10-11-5-8-9-6-11/h1-2,4-6,10H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCZKUPZPFSRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B7763562.png)
![4-[[(4-Bromophenyl)methylazaniumyl]methyl]benzoate](/img/structure/B7763566.png)
![4-[[(3,4-Dimethoxyphenyl)methylazaniumyl]methyl]benzoate](/img/structure/B7763573.png)

![N-[(4-methylsulfanylphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B7763596.png)
![N-[(4-Methylphenyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B7763603.png)
![N-[(4-fluorophenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B7763604.png)


![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-methylpropan-1-ol](/img/structure/B7763635.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B7763648.png)
